N,N'-diethyldecane-1,10-diamine
Description
N,N'-Diethyldecane-1,10-diamine is a symmetrical aliphatic diamine with the molecular formula C₁₄H₃₂N₂, featuring two ethyl groups substituted at the terminal amine positions of a decane-1,10-diamine backbone. Structurally, it is derived from decane-1,10-diamine (H₂N(CH₂)₁₀NH₂, DMDA) by replacing the hydrogen atoms on both primary amines with ethyl groups (-CH₂CH₃) . This modification enhances its lipophilicity and alters reactivity compared to the parent compound.
Key properties inferred from structural analogs:
- Molecular weight: ~228.42 g/mol (estimated).
- Solubility: Expected to be insoluble in water (similar to DMDA ) but soluble in organic solvents like ethanol or dichloromethane.
- Applications: Potential use in polymer chemistry (e.g., polyurethanes) due to its bifunctional amine groups, or in bioactive molecules if further functionalized .
Properties
Molecular Formula |
C14H32N2 |
|---|---|
Molecular Weight |
228.42 g/mol |
IUPAC Name |
N,N'-diethyldecane-1,10-diamine |
InChI |
InChI=1S/C14H32N2/c1-3-15-13-11-9-7-5-6-8-10-12-14-16-4-2/h15-16H,3-14H2,1-2H3 |
InChI Key |
ZJZKKDSOLWKKKL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCCCCCCCNCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-diethyldecane-1,10-diamine can be synthesized through the reaction of decane-1,10-diamine with diethylamine. The reaction typically involves heating the reactants in the presence of a catalyst under controlled conditions. The process may require purification steps such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of N,N’-diethyldecane-1,10-diamine often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of high-pressure autoclaves and specific catalysts can enhance the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-diethyldecane-1,10-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides like alkyl halides or acyl halides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines .
Scientific Research Applications
N,N’-diethyldecane-1,10-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: N,N’-diethyldecane-1,10-diamine is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N,N’-diethyldecane-1,10-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with other molecules, influencing their structure and function. This interaction can affect enzymatic activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Structural and Functional Analogues
N,N'-Dihexyldecane-1,10-Diamine
- Structure : Hexyl (-C₆H₁₃) groups replace ethyl substituents.
- Molecular weight : Higher than N,N'-diethyldecane-1,10-diamine due to longer alkyl chains.
- Applications : Used in the synthesis of aliphatic bis-cyclic carbonates for poly(hydroxy urethane)s. The longer hexyl chains improve flexibility in polymers, leading to tunable glass transition temperatures (Tg: -29°C to 55°C) .
- Key difference : Enhanced lipophilicity and steric hindrance compared to the ethyl derivative.
N,N'-Dimethyl-Decane-1,10-Diamine
- Structure : Methyl (-CH₃) groups instead of ethyl.
- Molecular weight : ~200.36 g/mol .
- Applications : Found as a surfactant in herbicide mixtures (e.g., Atrazine formulations) .
N,N,N',N'-Tetramethyl-1,10-Decanediamine
- Structure : Four methyl groups (two per amine).
- Molecular weight : 228.42 g/mol (CAS 1938-62-1) .
- Solubility : Soluble in polar organic solvents (e.g., DMSO) but insoluble in water.
- Key difference : Complete methylation eliminates primary amine reactivity, limiting its utility in polymerization.
Demecarium
- Structure : Bis-carbamoyl derivative of N,N′-dimethyldecamethylene-1,10-diamine.
- Applications : Cholinesterase inhibitor used in glaucoma treatment. Demonstrates how functionalizing the diamine backbone (e.g., adding carbamoyl groups) introduces pharmacological activity .
- Key difference : Complex derivatization enables therapeutic use, unlike simpler alkyl-substituted diamines.
EAP1-47 (N1,N10-Bis(4-isopropylbenzyl) Decane-1,10-Diamine)
- Structure : Aromatic 4-isopropylbenzyl groups attached to DMDA.
- Applications: Antitrypanosomal agent inhibiting trypanothione metabolism in Trypanosoma brucei at sub-micromolar concentrations .
- Key difference : Aromatic substitutions confer bioactivity, unlike aliphatic derivatives.
Comparative Data Table
Key Trends and Insights
Alkyl Chain Length :
- Longer chains (e.g., hexyl) increase lipophilicity and polymer flexibility but reduce reactivity.
- Shorter chains (methyl) enhance solubility in polar media and synthetic versatility .
Functionalization :
- Aromatic or carbamoyl substitutions introduce bioactivity (e.g., EAP1-47, demecarium) .
- Complete methylation (tetramethyl derivative) eliminates primary amine utility, restricting applications .
Industrial vs. Pharmaceutical Use :
- Simple alkyl derivatives (ethyl, hexyl) dominate polymer chemistry.
- Complex derivatives target niche therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
